3-Methylenecyclobutan-1-amine hydrochloride structural analysis
3-Methylenecyclobutan-1-amine hydrochloride structural analysis
An In-depth Technical Guide to the Structural Analysis of 3-Methylenecyclobutan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylenecyclobutan-1-amine hydrochloride is a novel small molecule with potential applications in medicinal chemistry and materials science. Its unique strained cyclobutane core, combined with a reactive exocyclic methylene group and a primary amine, makes it an attractive building block for the synthesis of more complex molecular architectures. Accurate and comprehensive structural analysis is paramount to confirming the identity, purity, and three-dimensional arrangement of this compound, which are critical aspects for its application in any field, particularly in drug development where structure dictates function.
This technical guide provides a multi-faceted approach to the structural elucidation of 3-Methylenecyclobutan-1-amine hydrochloride, leveraging a suite of modern analytical techniques. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. For each technique, we will explore the expected results based on the known chemical properties of analogous structures, provide detailed experimental protocols, and discuss the rationale behind the analytical choices.
Molecular Structure and Physicochemical Properties
3-Methylenecyclobutan-1-amine hydrochloride is the salt formed from the reaction of the free base, 3-methylenecyclobutan-1-amine, with hydrochloric acid. The hydrochloride salt form generally confers greater stability and water solubility, which is advantageous for pharmaceutical applications.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClN | [Calculated] |
| Molecular Weight | 120.6 g/mol | [Calculated] |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a white to off-white crystalline solid | [General observation for similar compounds] |
| Solubility | Expected to be soluble in water and polar organic solvents | [General property of amine hydrochlorides] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principles: ¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, like protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation causes a transition between these states, and the precise frequency required for this transition (the chemical shift, δ) is highly sensitive to the local electronic environment of the proton. Adjacent, non-equivalent protons can influence each other's magnetic field, leading to a splitting of NMR signals into characteristic patterns (spin-spin coupling), which provides information about the number of neighboring protons.
Predicted ¹H NMR Spectrum of 3-Methylenecyclobutan-1-amine Hydrochloride:
Based on the structure, we can predict the following signals. The chemical shifts are estimations based on known values for similar structural motifs.
| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Integration | Rationale |
| H-1 | Multiplet | ~3.5 - 3.8 | 1H | Proton on the carbon bearing the amine group, shifted downfield by the electron-withdrawing ammonium group. |
| H-2, H-4 | Multiplet | ~2.8 - 3.2 | 4H | Protons on the cyclobutane ring adjacent to the amine and methylene groups. |
| **Methylene (=CH₂) ** | Singlet | ~4.8 - 5.0 | 2H | Vinylic protons of the exocyclic double bond. |
| Ammonium (-NH₃⁺) | Broad Singlet | ~8.0 - 9.0 | 3H | Protons on the nitrogen, often broad due to exchange with the solvent and quadrupolar effects of the nitrogen atom. |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Methylenecyclobutan-1-amine hydrochloride in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is suitable for observing most protons, but the -NH₃⁺ protons will exchange with deuterium and become invisible. DMSO-d₆ will allow for the observation of the ammonium protons.
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Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable water-soluble standard like DSS, to the NMR tube to calibrate the chemical shift scale to 0 ppm.
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Data Acquisition:
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Place the NMR tube in the spectrometer.
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Tune and shim the instrument to optimize the magnetic field homogeneity.
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Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 12-15 ppm is typically sufficient.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID) signal.
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Phase the resulting spectrum to obtain pure absorption peaks.
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Calibrate the chemical shift axis using the reference standard.
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Integrate the signals to determine the relative ratios of the different types of protons.
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¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
Principles: ¹³C NMR spectroscopy is analogous to ¹H NMR but observes the ¹³C isotope of carbon. Since the natural abundance of ¹³C is only about 1.1%, the technique is less sensitive than ¹H NMR. In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives a single sharp peak, providing a direct count of the non-equivalent carbons. The chemical shift of each peak provides information about the carbon's hybridization and electronic environment.
Predicted ¹³C NMR Spectrum of 3-Methylenecyclobutan-1-amine Hydrochloride:
| Carbon | Approx. Chemical Shift (ppm) | Rationale |
| C-1 | ~50 - 55 | Carbon attached to the ammonium group. |
| C-2, C-4 | ~35 - 40 | Carbons of the cyclobutane ring. |
| C-3 | ~140 - 150 | Quaternary carbon of the double bond. |
| =CH₂ | ~105 - 110 | Methylene carbon of the double bond. |
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the lower sensitivity of the ¹³C nucleus.
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Data Acquisition:
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Use a broadband proton-decoupling pulse sequence to simplify the spectrum to single lines for each carbon.
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A wider spectral width (e.g., 0-200 ppm) is required compared to ¹H NMR.
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A greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.
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Data Processing: The processing steps are similar to those for ¹H NMR (Fourier transform, phasing, and calibration).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principles: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. In electrospray ionization (ESI), a common technique for polar molecules like amine hydrochlorides, the sample is ionized directly from solution, typically forming a protonated molecule [M+H]⁺.
Predicted Mass Spectrum of 3-Methylenecyclobutan-1-amine:
The hydrochloride salt will dissociate in the ESI source, and the free amine will be protonated.
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Molecular Ion Peak ([M+H]⁺): The free base has a molecular weight of 83.13 g/mol . Therefore, the protonated molecule will be observed at an m/z of approximately 84.14.
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Key Fragmentation Patterns: The molecular ion can undergo fragmentation, and the resulting fragment ions can help to piece together the structure. Common fragmentation pathways for cyclic amines include ring-opening and loss of small neutral molecules.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
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Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate. The high voltage applied to the ESI needle generates a fine spray of charged droplets.
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Mass Analysis: As the solvent evaporates from the droplets, the analyte ions are released into the gas phase and are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their m/z ratio.
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principles: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). Different functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific groups within a molecule.
Predicted IR Spectrum of 3-Methylenecyclobutan-1-amine Hydrochloride:
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| Ammonium (-NH₃⁺) | 2800-3200 (broad) | N-H stretch |
| Ammonium (-NH₃⁺) | ~1500-1600 | N-H bend |
| Alkene (=C-H) | ~3080 | C-H stretch |
| Alkene (C=C) | ~1650 | C=C stretch |
| Alkane (C-H) | 2850-3000 | C-H stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition:
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Obtain a background spectrum of the empty ATR crystal.
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Press the sample firmly against the crystal using the pressure clamp.
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Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.
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Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
X-ray Crystallography: The Definitive 3D Structure
Principles: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. When a beam of X-rays is passed through a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern.[1] By analyzing the positions and intensities of the diffracted spots, it is possible to calculate a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined with very high precision.[2]
Experimental Workflow: Single-Crystal X-ray Crystallography
Caption: Workflow for X-ray Crystallographic Analysis.
Protocol:
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Crystal Growth: High-quality single crystals are essential for this technique. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, or slow cooling of a saturated solution).
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Crystal Mounting: A suitable crystal is mounted on a goniometer head.
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Data Collection: The crystal is placed in an X-ray diffractometer and rotated in the X-ray beam. A detector records the diffraction pattern.
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Structure Solution and Refinement: Specialized software is used to solve the crystal structure from the diffraction data and refine the atomic positions to obtain the final, highly accurate 3D model.
Integrated Spectroscopic Approach for Unambiguous Structure Confirmation
While each of these techniques provides valuable information, their combined power allows for the unequivocal confirmation of the structure of 3-Methylenecyclobutan-1-amine hydrochloride.
Caption: Integrated approach for structural elucidation.
Conclusion
The structural analysis of 3-Methylenecyclobutan-1-amine hydrochloride requires a systematic and multi-technique approach. NMR spectroscopy provides the fundamental framework of atomic connectivity, while mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy offers a rapid means of identifying key functional groups, and single-crystal X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. By integrating the data from these complementary techniques, researchers can be highly confident in the identity and purity of this novel compound, paving the way for its successful application in research and development.
References
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PubChem. (n.d.). 3-Methylcyclobutan-1-amine. Retrieved from [Link]
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The Pharma Innovation. (2024). A review on x-ray crystallography and it's applications. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). X Ray Crystallography. Retrieved from [Link]
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ResearchGate. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

